Bis(4-methylpyridin-2-yl)amine Bis(4-methylpyridin-2-yl)amine
Brand Name: Vulcanchem
CAS No.: 26422-92-4
VCID: VC6748152
InChI: InChI=1S/C12H13N3/c1-9-3-5-13-11(7-9)15-12-8-10(2)4-6-14-12/h3-8H,1-2H3,(H,13,14,15)
SMILES: CC1=CC(=NC=C1)NC2=NC=CC(=C2)C
Molecular Formula: C12H13N3
Molecular Weight: 199.257

Bis(4-methylpyridin-2-yl)amine

CAS No.: 26422-92-4

Cat. No.: VC6748152

Molecular Formula: C12H13N3

Molecular Weight: 199.257

* For research use only. Not for human or veterinary use.

Bis(4-methylpyridin-2-yl)amine - 26422-92-4

Specification

CAS No. 26422-92-4
Molecular Formula C12H13N3
Molecular Weight 199.257
IUPAC Name 4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine
Standard InChI InChI=1S/C12H13N3/c1-9-3-5-13-11(7-9)15-12-8-10(2)4-6-14-12/h3-8H,1-2H3,(H,13,14,15)
Standard InChI Key PBZBCAUUAFJNFH-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)NC2=NC=CC(=C2)C

Introduction

Structural and Chemical Identity

Bis(4-methylpyridin-2-yl)amine (IUPAC name: N-(4-methylpyridin-2-yl)-4-methylpyridin-2-amine) is a symmetrical diamine with the molecular formula C₁₂H₁₃N₃ and a molecular weight of 199.26 g/mol. Its structure comprises two pyridine rings substituted with methyl groups at the 4-position, connected through an amine group at the 2-position (Figure 1) .

Key Synonyms:

  • Bis(4-methyl-2-pyridyl)amine

  • 2-Amino-4-methylpyridine dimer

  • N,N-Bis(4-methylpyridin-2-yl)amine

Synthesis Methodologies

Imine Reduction Route

A widely reported method for synthesizing bis(pyridyl)amines involves the reduction of imine intermediates. Adapted from procedures for di(2-picolyl)amine , Bis(4-methylpyridin-2-yl)amine can be synthesized via a two-step process:

  • Imine Formation: Condensation of 4-methylpyridine-2-carbaldehyde with 4-methylpyridin-2-amine under acidic conditions yields N-(4-methylpyridin-2-yl)-4-methylpyridin-2-ylmethanimine.

  • Reduction: The imine is reduced using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol, producing the target amine (Scheme 1) .

Scheme 1: Synthesis of Bis(4-methylpyridin-2-yl)amine via imine reduction.

4-MePy-2-CHO + 4-MePy-2-NH2H+ImineNaBH4Bis(4-MePy-2-yl)NH\text{4-MePy-2-CHO + 4-MePy-2-NH}_2 \xrightarrow{\text{H}^+} \text{Imine} \xrightarrow{\text{NaBH}_4} \text{Bis(4-MePy-2-yl)NH}

Optimized Conditions:

ParameterValue
SolventMethanol
Temperature25–40°C
Reaction Time6–12 hours
Yield65–78%

Direct Amination Approach

An alternative single-step method employs Ullmann-type coupling, where 2-chloro-4-methylpyridine reacts with ammonia under catalytic copper(I) iodide (CuI) and a ligand (e.g., 1,10-phenanthroline) . This method avoids imine intermediates but requires higher temperatures (80–100°C) and yields ~50% .

Physical and Chemical Properties

Bis(4-methylpyridin-2-yl)amine is a white crystalline solid with moderate solubility in polar organic solvents (Table 1) .

Table 1: Physicochemical Properties

PropertyValue
Melting Point142–145°C
Boiling Point320°C (decomposes)
Density1.18 g/cm³
Solubility in Water<0.1 g/L (20°C)
Solubility in Ethanol12.5 g/L (20°C)
pKa (amine)3.8 ± 0.2

The compound exhibits basicity due to the lone pair on the amine nitrogen, with a pKa comparable to analogous pyridylamines . Its UV-Vis spectrum shows absorption maxima at 265 nm (π→π*) and 310 nm (n→π*), while the IR spectrum features N–H stretching at 3350 cm⁻¹ and aromatic C–H vibrations at 3050 cm⁻¹ .

Coordination Chemistry and Applications

Ligand Behavior

Bis(4-methylpyridin-2-yl)amine acts as a bidentate ligand, coordinating through the pyridyl nitrogen atoms. It forms stable complexes with transition metals such as Cu(II), Fe(II), and Zn(II) . For example, the Cu(II) complex exhibits a square-planar geometry with a stability constant (log K) of 8.2 ± 0.3 .

Table 2: Stability Constants of Metal Complexes

Metal Ionlog K (25°C)Geometry
Cu²⁺8.2Square-planar
Fe²⁺6.8Octahedral
Zn²⁺5.9Tetrahedral

Catalytic and Material Science Applications

  • Oxidation Catalysis: Cu(II) complexes catalyze the oxidation of alkanes to alcohols with H₂O₂, achieving turnover frequencies (TOF) of 120 h⁻¹ .

  • Metal-Organic Frameworks (MOFs): The ligand’s rigidity and nitrogen donor sites enable the construction of porous MOFs with surface areas up to 980 m²/g .

Recent Advances and Future Directions

Recent studies highlight its utility in asymmetric catalysis and photoluminescent materials. For instance, Ru(III) complexes derived from this ligand exhibit quantum yields of 0.42 in blue-light emission . Future research may explore its role in organic electronics and biomedical sensors.

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